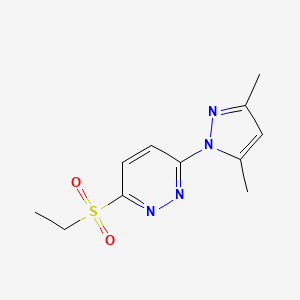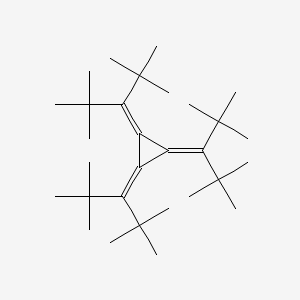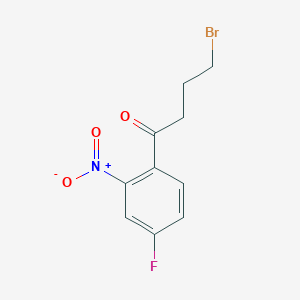
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(ethanesulfonyl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(ethanesulfonyl)pyridazine is a heterocyclic compound that features both pyrazole and pyridazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(ethanesulfonyl)pyridazine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable pyridazine derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(ethanesulfonyl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridazine rings, often using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(ethanesulfonyl)pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(ethanesulfonyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid
- 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile
Uniqueness
Compared to similar compounds, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-(ethanesulfonyl)pyridazine is unique due to the presence of both pyrazole and pyridazine rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
62645-20-9 |
|---|---|
Formule moléculaire |
C11H14N4O2S |
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
3-(3,5-dimethylpyrazol-1-yl)-6-ethylsulfonylpyridazine |
InChI |
InChI=1S/C11H14N4O2S/c1-4-18(16,17)11-6-5-10(12-13-11)15-9(3)7-8(2)14-15/h5-7H,4H2,1-3H3 |
Clé InChI |
VRVKDQXJBJCEPZ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=NN=C(C=C1)N2C(=CC(=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)

silane](/img/structure/B14515169.png)
![2-[(4-Methoxyphenyl)sulfanyl]oxirane](/img/structure/B14515174.png)
![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)


![3-(Butanoyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide](/img/structure/B14515219.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)

![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)

![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)
